2,5-Dimethyl-2-hexene

Vue d'ensemble

Description

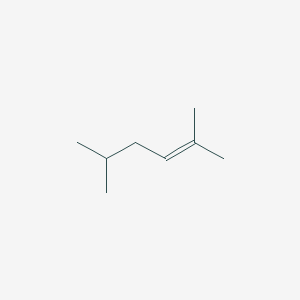

2,5-Dimethyl-2-hexene is an organic compound with the molecular formula C8H16. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its two methyl groups attached to the second and fifth carbon atoms of the hexene chain. The presence of the double bond and the specific positioning of the methyl groups give this compound unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-2-hexene can be synthesized through the dimerization of isobutene. This process involves the combination of two isobutene molecules under specific conditions. One effective method involves the co-feeding of hydrogen sulfide (H2S) with isobutene. The reaction is typically carried out at a temperature of 375°C and a molar ratio of isobutene to hydrogen sulfide of 2:1. The total feed pressure is maintained between 1.0 to 3.0 atm to optimize the yield of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar dimerization processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reactor designs are common practices to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dimethyl-2-hexene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert this compound to its corresponding alkane, 2,5-Dimethylhexane.

Substitution: The double bond in this compound can participate in electrophilic addition reactions, where substituents such as halogens can be added across the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

Oxidation: Depending on the extent of oxidation, products can include 2,5-Dimethyl-2-hexanol, 2,5-Dimethyl-2-hexanone, or 2,5-Dimethylhexanoic acid.

Reduction: The major product is 2,5-Dimethylhexane.

Substitution: Halogenated derivatives such as 2,5-Dichloro-2-hexene or 2,5-Dibromo-2-hexene.

Applications De Recherche Scientifique

Synthesis of High-Performance Polymers

One of the notable applications of 2,5-dimethyl-2-hexene is in the synthesis of high-performance polymers. It is utilized as a monomer or co-monomer in the production of elastomers and thermoplastics. The compound can undergo polymerization to form polyolefins, which are essential for producing materials with enhanced mechanical properties and thermal stability.

Case Study:

A study demonstrated that incorporating this compound into copolymer formulations significantly improved the elasticity and tensile strength of the resulting materials compared to those synthesized without this compound .

Dimerization Reactions

Dimerization of isobutene in the presence of hydrogen sulfide (H₂S) has been shown to yield this compound effectively. This reaction pathway is crucial for producing various branched alkenes, which serve as intermediates in fine chemical synthesis.

Research Findings:

Recent research indicated that under optimal conditions (375 °C and a specific molar ratio of reactants), the dimerization process could achieve high yields of this compound. The study highlighted the importance of controlling reaction parameters to maximize product output .

Production of Peroxide Compounds

Another significant application involves the use of this compound in synthesizing peroxide compounds such as di-tert-butyl peroxide (DHBP). This compound is critical for crosslinking processes in elastomer production and contributes to the stability and performance of various polymeric products.

Process Overview:

The production method involves reacting 2,5-dimethyl-1,5-hexadiene with t-butyl hydroperoxide under acidic conditions. This reaction can be optimized to enhance yield and minimize by-products, making it a preferred method in industrial settings .

Chemical Intermediates in Organic Synthesis

Due to its structure, this compound acts as an important building block in organic synthesis. It can be transformed into various derivatives through functionalization reactions such as oxidation or hydroformylation.

Application Example:

The compound has been employed in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of functional groups that are essential for developing biologically active compounds .

Fuel Additives

There is growing interest in using branched alkenes like this compound as fuel additives. These compounds can enhance the combustion properties of fuels by improving octane ratings and reducing emissions.

Research Insights:

Studies have shown that adding small amounts of branched alkenes to gasoline can lead to more efficient combustion and lower levels of harmful emissions compared to conventional fuels .

Mécanisme D'action

The mechanism of action of 2,5-Dimethyl-2-hexene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species and forming new bonds. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygen-containing functional groups. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The specific pathways and intermediates depend on the reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dimethylhexane: The fully saturated analog of 2,5-Dimethyl-2-hexene, lacking the double bond.

2,5-Dimethyl-1-hexene: An isomer with the double bond located at the first carbon atom.

2,5-Dimethyl-3-hexene: An isomer with the double bond located at the third carbon atom.

Uniqueness

This compound is unique due to the specific positioning of its double bond and methyl groups, which influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective reactions that are not possible with its isomers or saturated analogs. Its ability to participate in both electrophilic addition and oxidation-reduction reactions makes it a versatile compound in organic synthesis and industrial applications .

Activité Biologique

2,5-Dimethyl-2-hexene is an aliphatic hydrocarbon belonging to the class of olefins. Its structure comprises a six-carbon chain with two methyl groups at the 2 and 5 positions, contributing to its unique chemical properties. This compound has garnered attention in various fields, including organic synthesis, industrial applications, and biological studies. This article explores its biological activity, focusing on its synthesis, potential applications, and relevant case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through the dimerization of isobutene under specific conditions. Recent studies indicate that the presence of hydrogen sulfide (H₂S) significantly enhances the yield of this compound during the reaction process. Optimal conditions for synthesis were found to be at 375 °C with a molar ratio of isobutene to H₂S of 2:1, leading to a notable increase in product yield as total pressure increased from 1.0 to 3.0 atm .

This compound exhibits properties typical of alkenes, including reactivity towards electrophiles and potential for polymerization. Its electron-rich double bond allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Toxicity and Safety

The compound's safety profile indicates that it may pose risks upon exposure. It is classified as a flammable liquid and may cause skin and eye irritation . Toxicity data are essential for determining safe handling practices in industrial applications.

1. Photochemical Reactions

Research has demonstrated that this compound can act as a singlet oxygen acceptor in photochemical reactions. This property has implications for its use in photodynamic therapy and environmental chemistry, particularly in the degradation of pollutants .

2. Interaction with Biological Systems

Studies have explored the interaction of this compound with various biological systems. For instance, its role as an intermediate in synthesizing biologically active compounds has been documented. The compound's structure allows it to serve as a precursor for more complex molecules used in pharmaceuticals and agrochemicals .

Data Tables

The following table summarizes key properties and findings related to this compound:

Propriétés

IUPAC Name |

2,5-dimethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZIUYUUQFYZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871025 | |

| Record name | 2,5-Dimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-78-2, 18923-87-0 | |

| Record name | 2-Hexene, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018923870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYL-2-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexene, 2,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-2-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X0D0DC5MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2,5-Dimethyl-2-hexene be synthesized from readily available starting materials?

A1: Yes, research suggests that this compound can be synthesized via the dimerization of isobutene in the presence of hydrogen sulfide (H2S). [] This method offers a potentially cost-effective route using readily available starting materials.

Q2: What factors influence the yield of this compound during this synthesis?

A2: The study by [] demonstrated that several factors influence the yield of this compound:

Q3: Besides this compound, are there any other products formed during this dimerization reaction?

A3: The dimerization of isobutene with H2S co-feeding produces a mixture of isomers, including 2,5-Dimethyl-1-hexene and 2,5-Dimethylhexane, along with the desired this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.